molecular formula C22H24NO4+ B211579 デヒドロコリダリン CAS No. 30045-16-0

デヒドロコリダリン

カタログ番号: B211579
CAS番号: 30045-16-0
分子量: 366.4 g/mol
InChIキー: RFKQJTRWODZPHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antibacterial Activity

Dehydrocorydaline has been identified as a potent antibacterial agent. A study demonstrated its effectiveness against Listeria monocytogenes, a significant foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial properties. Furthermore, it was shown to disrupt bacterial cell wall synthesis and motility while inhibiting biofilm formation .

Table 1: Antibacterial Efficacy of Dehydrocorydaline

PathogenMIC (mg/mL)MBC (mg/mL)Mechanism of Action
Listeria monocytogenes12Disruption of cell wall synthesis, motility inhibition

Anti-Inflammatory Effects

Dehydrocorydaline exhibits significant anti-inflammatory effects. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. In a study involving human chondrocytes treated with TNFα, dehydrocorydaline restored cell proliferation and inhibited the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Table 2: Inflammatory Markers Modulated by Dehydrocorydaline

CytokineEffect
TNFαReduced expression
IL-1βReduced expression
IL-6Reduced expression

Anti-Tumor Activity

Research indicates that dehydrocorydaline possesses anti-tumor properties, particularly in breast cancer models. It has been reported to inhibit the proliferation of breast cancer cells, although the precise molecular mechanisms remain to be fully elucidated . Additionally, dehydrocorydaline has shown promise in reducing metastasis in non-small cell lung cancer and melanoma .

Table 3: Anti-Tumor Effects of Dehydrocorydaline

Cancer TypeEffect
Breast CancerInhibition of cell proliferation
Non-Small Cell Lung CancerReduced metastasis
MelanomaReduced tumor growth

Cardiovascular Applications

Dehydrocorydaline has been investigated for its potential in treating cardiovascular diseases. A recent study revealed that it helps maintain the contractile phenotype of vascular smooth muscle cells (VSMCs), which is crucial for vascular health. The compound inhibited VSMC proliferation and migration while promoting the expression of contractile markers . This suggests a protective role against atherosclerosis.

Table 4: Cardiovascular Effects of Dehydrocorydaline

ParameterEffect
VSMC ProliferationInhibited
MigrationInhibited
Contractile Marker ExpressionIncreased

Pain Management

生化学分析

Biochemical Properties

Dehydrocorydaline interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the TRAF6/NF-κB pathway, which is crucial in inflammatory responses . Dehydrocorydaline also interacts with enzymes involved in the production of inflammatory cytokines, such as IL-1β, IL-6, and TNFα .

Cellular Effects

Dehydrocorydaline has notable effects on various types of cells and cellular processes. It has been shown to protect against sepsis-induced myocardial injury by enhancing the viability of LPS-induced H9C2 cardiomyocytes and inhibiting cell apoptosis . Dehydrocorydaline also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dehydrocorydaline exerts its effects at the molecular level through several mechanisms. It inhibits the TRAF6 expression and the phosphorylation of NF-κB p65, which are key components of the inflammatory response . Dehydrocorydaline also impacts gene expression, leading to decreased levels of proinflammatory cytokines .

Temporal Effects in Laboratory Settings

Over time, Dehydrocorydaline has shown to have stable and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to consistently inhibit inflammation and oxidative stress in sepsis-induced cardiomyocyte injury models .

Dosage Effects in Animal Models

In animal models, the effects of Dehydrocorydaline vary with different dosages. At higher doses, it has shown significant antinociceptive effects in mouse models of inflammatory pain

Metabolic Pathways

Dehydrocorydaline is involved in several metabolic pathways. It has been found to influence carbohydrate metabolism, cell wall synthesis, and bacterial motility . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Dehydrocorydaline is transported and distributed within cells and tissues. It has been reported that Organic Cation Transporter 1 and 3 (OCT1/3) contribute to the high accumulation of Dehydrocorydaline in the heart .

準備方法

合成経路と反応条件: デヒドロコリダリンは、延胡索に見られる前駆体化合物を含むさまざまな化学反応によって合成できます。 合成経路は、一般的にメチル化、脱メチル化、酸化反応を含む複数の段階を伴います .

工業生産方法: デヒドロコリダリンの工業生産には、延胡索からの化合物の抽出と精製が含まれます。 このプロセスには、メタノールやエタノールなどの溶媒を用いた抽出と、精製のためのクロマトグラフィー技術が用いられます .

化学反応の分析

反応の種類: デヒドロコリダリンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つ可能性のある、デヒドロコリダリンの誘導体が含まれます .

類似化合物との比較

Dehydrocorydaline’s unique pharmacological profile and multi-targeted mechanism of action distinguish it from other similar compounds, highlighting its potential as a versatile therapeutic agent.

生物活性

Dehydrocorydaline (DHC) is an alkaloid derived from the rhizome of Corydalis turschaninovii, which has garnered attention for its diverse biological activities. This article explores the antibacterial, anti-inflammatory, antinociceptive, and neuroprotective effects of DHC, supported by recent research findings and case studies.

1. Antibacterial Activity

DHC has been identified as a potent antibacterial agent, particularly against Listeria monocytogenes, a significant foodborne pathogen.

  • Mechanism of Action : A study utilized high-performance liquid chromatography coupled with hybrid linear ion trap quadrupole-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) to analyze DHC's effects. It demonstrated that DHC exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL against L. monocytogenes .
  • Multi-target Mechanisms : Proteomic analysis revealed that DHC disrupts carbohydrate metabolism, inhibits cell wall synthesis, and impairs bacterial motility, indicating its multi-target action against bacterial cells .
Parameter Value
Minimum Inhibitory Concentration (MIC)1 mg/mL
Minimum Bactericidal Concentration (MBC)2 mg/mL

2. Anti-inflammatory and Antinociceptive Effects

DHC exhibits significant anti-inflammatory properties and has been shown to alleviate pain in various models.

  • Antinociceptive Effects : Research involving acetic acid-induced writhing tests and formalin paw tests in mice demonstrated that DHC provided a dose-dependent reduction in pain responses without affecting locomotor activity. The effective doses ranged from 3.6 to 10 mg/kg .
  • Inflammatory Mediators : DHC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord, suggesting its potential in managing inflammatory pain .

3. Neuroprotective Effects

DHC has shown promise in neuroprotection, particularly in models of depression.

  • Chronic Unpredictable Mild Stress (CUMS) : In CUMS mouse models, DHC treatment significantly improved depressive-like behaviors and reduced neuronal damage in the hippocampus. Behavioral assays indicated increased sucrose preference and reduced immobility times in treated groups compared to controls .
  • Mechanistic Insights : The neuroprotective effects are linked to the modulation of astrocyte activation via the NLRP3 inflammasome pathway, which is crucial for neuroinflammation and neuronal survival .

4. Cardiovascular Protection

Emerging studies suggest that DHC may also protect cardiovascular health.

  • Atherosclerosis Model : In apolipoprotein E-deficient (ApoE−/−) mice, DHC treatment reduced atherosclerotic lesions by inhibiting macrophage-mediated inflammation through suppression of ERK1/2 signaling pathways .

Case Studies

Several studies highlight the varied applications of DHC:

  • Breast Cancer Inhibition : DHC has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro, indicating its potential as an anti-cancer agent .
  • Bone Cancer Pain Management : Research indicates that DHC can attenuate bone cancer pain by shifting microglial polarization states in the spinal cord .

特性

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-03-5 (chloride)
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30904183
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30045-16-0
Record name Dehydrocorydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30045-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocorydaline
Reactant of Route 2
Dehydrocorydaline
Reactant of Route 3
Dehydrocorydaline
Reactant of Route 4
Dehydrocorydaline
Reactant of Route 5
Dehydrocorydaline
Reactant of Route 6
Dehydrocorydaline
Customer
Q & A

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: Dehydrocorydaline demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, Dehydrocorydaline effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of Dehydrocorydaline on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of Dehydrocorydaline with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between Dehydrocorydaline and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of Dehydrocorydaline research?

A3: Early research on Dehydrocorydaline, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。